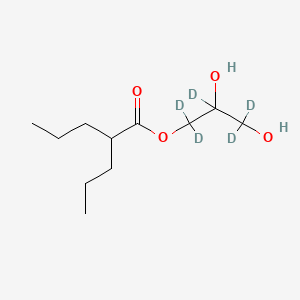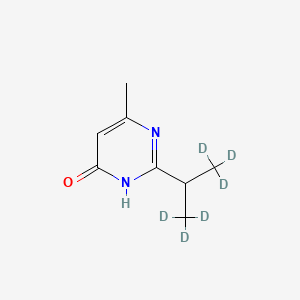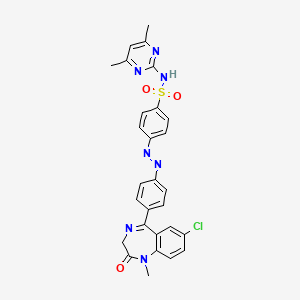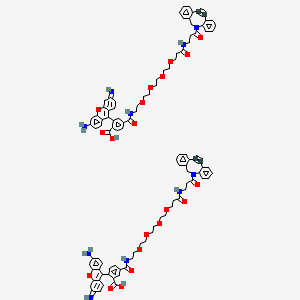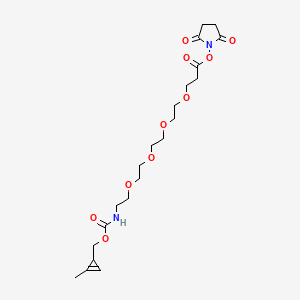methyl dihydrogen phosphate](/img/structure/B12416408.png)
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate is a complex organic compound. It is a labeled nucleotide analog, often used in biochemical and pharmaceutical research. The compound’s structure includes isotopic labeling with carbon-13, which makes it useful in various nuclear magnetic resonance (NMR) studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the labeled sugar moiety, followed by the coupling of the purine base and subsequent phosphorylation.
Preparation of Labeled Sugar Moiety: The synthesis starts with the incorporation of carbon-13 into the sugar ring. This can be achieved through the use of labeled glucose or other precursors.
Coupling with Purine Base: The labeled sugar is then coupled with the purine base (adenine) under acidic or basic conditions to form the nucleoside.
Phosphorylation: The final step involves the phosphorylation of the nucleoside to form the nucleotide. This is typically done using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can participate in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the purine base can lead to the formation of oxopurines, while substitution reactions can yield various nucleoside analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate is used in NMR studies to investigate the structure and dynamics of nucleotides and nucleic acids.
Biology
In biological research, this compound is used to study DNA and RNA synthesis, repair, and interactions with proteins. The isotopic labeling allows for detailed tracking and analysis in metabolic studies.
Medicine
In medicine, it is used in the development of antiviral and anticancer drugs. The compound’s analogs can act as inhibitors of viral replication or as agents that interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of labeled drugs for pharmacokinetic and pharmacodynamic studies.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal DNA or RNA function, leading to the inhibition of replication or transcription. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its interactions and effects.
Comparación Con Compuestos Similares
Similar Compounds
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate: This is the non-labeled version of the compound.
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-2H4)oxolan-2-yl]methyl dihydrogen phosphate: This compound is labeled with deuterium instead of carbon-13.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate lies in its isotopic labeling with carbon-13. This labeling provides distinct advantages in NMR studies, allowing for detailed structural and dynamic analysis that is not possible with non-labeled or deuterium-labeled analogs.
Propiedades
Fórmula molecular |
C10H14N5O8P |
|---|---|
Peso molecular |
368.18 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1/i1+1,3+1,5+1,6+1,9+1 |
Clave InChI |
RQFCJASXJCIDSX-JGIZTUKCSA-N |
SMILES isomérico |
C1=NC2=C(N1[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)

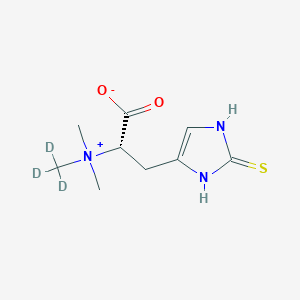
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)


